molecular formula C14H14F3N3S B5666061 2-PIPERIDINO-4-(2-THIENYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE

2-PIPERIDINO-4-(2-THIENYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE

Cat. No.: B5666061
M. Wt: 313.34 g/mol
InChI Key: ZDJFHTFLHOCADK-UHFFFAOYSA-N
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Description

2-PIPERIDINO-4-(2-THIENYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE is a heterocyclic compound that contains a piperidine ring, a thiophene ring, and a trifluoromethyl group attached to a pyrimidine core. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-PIPERIDINO-4-(2-THIENYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Thiophene Ring: This step may involve coupling reactions such as Suzuki or Stille coupling.

    Attachment of the Piperidine Ring: This can be done through nucleophilic substitution reactions.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents under specific conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions could target the pyrimidine core or the thiophene ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halides or organometallic reagents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

2-PIPERIDINO-4-(2-THIENYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE may have applications in:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biological studies.

    Medicine: Possible therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could involve interactions with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-PIPERIDINO-4-(2-THIENYL)-6-METHYLPYRIMIDINE
  • 2-PIPERIDINO-4-(2-THIENYL)-6-CHLOROPYRIMIDINE
  • 2-PIPERIDINO-4-(2-THIENYL)-6-FLUOROPYRIMIDINE

Uniqueness

The presence of the trifluoromethyl group in 2-PIPERIDINO-4-(2-THIENYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE may confer unique properties such as increased lipophilicity, metabolic stability, and potential biological activity compared to its analogs.

Properties

IUPAC Name

2-piperidin-1-yl-4-thiophen-2-yl-6-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N3S/c15-14(16,17)12-9-10(11-5-4-8-21-11)18-13(19-12)20-6-2-1-3-7-20/h4-5,8-9H,1-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDJFHTFLHOCADK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=CC(=N2)C(F)(F)F)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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